molecular formula C21H30O3 B589800 (8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol CAS No. 54690-62-9

(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol

Cat. No.: B589800
CAS No.: 54690-62-9
M. Wt: 330.468
InChI Key: JXXKWVNFMJJQTP-FYQPLNBISA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound’s IUPAC name, (8S,13S,14S,17S)-13,17-dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-dioxolan]-17-ol , reflects its intricate polycyclic framework and stereochemical complexity. Key components include:

  • Spiro junction : The spiro[cyclopenta[a]phenanthrene-3,2'-dioxolan] system denotes a shared carbon atom (C3) between the cyclopenta[a]phenanthrene core and the 1,3-dioxolane ring.
  • Stereodescriptors : The 8S,13S,14S,17S configuration specifies the absolute stereochemistry at four chiral centers, critical for molecular interactions and biological activity.
  • Substituents : Two methyl groups at C13 and C17, alongside a hydroxyl group at C17, define functionalization sites.

This nomenclature adheres to IUPAC guidelines for bicyclic systems and spiro compounds, emphasizing positional numbering and ring fusion.

Molecular Formula and Weight Analysis

The molecular formula is C₂₃H₃₄O₃ , derived from:

  • Cyclopenta[a]phenanthrene core : 17 carbons (C₁₇H₂₀).
  • 1,3-Dioxolane ring : 3 carbons (C₃H₆O₂).
  • Substituents : Two methyl groups (2 × CH₃) and one hydroxyl group (OH).
Property Value
Molecular formula C₂₃H₃₄O₃
Molecular weight 358.51 g/mol
Monoisotopic mass 358.2508 Da

Comparative analysis with analogs, such as 3,20-bis(ethylenedioxy)pregna-5,7-diene (C₂₅H₃₆O₄, 400.55 g/mol), highlights reduced oxygen content and simpler substitution patterns in the target compound.

Comparative Structural Analysis with Related Spirocyclopenta[a]phenanthrene Derivatives

The compound belongs to a family of steroidal spiro derivatives, differing in substituents and ring systems:

Compound Key Structural Features Reference
Target compound 17-hydroxyl, 13/17-methyl, 1,3-dioxolane spiro ring
3,20-Bis(ethylenedioxy)pregna-5,7-diene Dual ethylenedioxy groups at C3/C20, unsaturated A-ring
Spironolactone intermediate Lactone-fused spiro system, keto groups at C3/C20

Notably, the 1,3-dioxolane ring in the target compound enhances rigidity compared to larger dioxane rings in analogs like (8R,9R,10S,13R,14S)-13-methylhexadecahydrospiro[...]dioxane . This rigidity influences conformational stability and solubility.

Tautomerism and Conformational Isomerism Considerations

Tautomerism

While the compound lacks classical keto-enol tautomerism due to its saturated framework, prototropic shifts could theoretically occur at the hydroxyl group under extreme pH conditions. However, the 17-hydroxyl’s steric hindrance from the methyl group likely suppresses such behavior.

Conformational Isomerism

  • Spiro junction dynamics : The 1,3-dioxolane ring adopts a twisted conformation to minimize steric clashes with the cyclopenta[a]phenanthrene core.
  • Methyl group effects : The C13 and C17 methyl groups enforce a chair-like conformation in adjacent cyclohexane rings, as observed in similar steroidal systems.

Comparative studies with 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[...]dioxolane reveal that substituent size and position critically modulate conformational flexibility.

Properties

IUPAC Name

(8S,13S,14S,17S)-13,17-dimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-19-8-5-16-15-6-10-21(23-11-12-24-21)13-14(15)3-4-17(16)18(19)7-9-20(19,2)22/h5,17-18,22H,3-4,6-13H2,1-2H3/t17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXKWVNFMJJQTP-FYQPLNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737905
Record name (8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54690-62-9
Record name (8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, emphasizing substituents, molecular properties, and biological relevance:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Method Biological/Functional Notes Reference
(8S,13S,14S,17S)-13,17-Dimethyl-spiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol C₂₄H₃₄O₃ 400.2614 17-OH, 1,3-dioxolane at C3, 13-CH₃ TsOH-catalyzed ketalization with ethylene glycol Intermediate for polycystic kidney disease therapeutics; enhanced stability
10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-spiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane] C₂₅H₃₆O₄ 400.559 2-methyl-1,3-dioxolane at C17, 10,13-CH₃ Not specified Structural analog with modified dioxolane substituent; potential impact on lipophilicity
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-10,13-dimethyl-...phenanthren-3-ol (, Compound 1) C₂₇H₃₁NO 338.2367 Isoquinolin-4-yl at C17, 10,13-CH₃, 3-OH Pd-catalyzed cross-coupling Cytotoxic activity evaluated; lower molecular weight suggests reduced steric hindrance
(8R,9S,13S,14S)-13-Methyl-3-(pent-4-en-1-yloxy)-...phenanthren-17-ol () C₂₅H₃₆O₂ 380.55 Pent-4-en-1-yloxy at C3, 13-CH₃ Fe-catalyzed alkylation Alkyl ether substituent improves membrane permeability
tert-Butyldimethylsilyl-protected derivative (Intermediate 3 in ) C₂₉H₄₈O₃Si 472.78 TBS-protected 17-OH, 1,3-dioxolane at C3 Silylation of parent compound Enhanced stability for intermediate storage/reactivity
Chromium tricarbonyl complex (, Compound 1u) C₂₃H₂₆CrO₅ 446.44 Cr(CO)₃ coordination at aromatic ring, 3,17-OCH₃ Metal coordination under CO atmosphere Altered electronic properties for catalytic applications

Key Structural and Functional Differences:

Substituent Effects: The 17-hydroxyl group in the target compound is critical for hydrogen bonding in biological systems, whereas analogs with isoquinolinyl () or alkyl ether () groups prioritize steric bulk or lipophilicity . Dioxolane vs.

Synthetic Strategies :

  • Acid-catalyzed ketalization (target compound) is efficient for spirocycle formation, while cross-coupling () and metal-catalyzed alkylation () enable diversification at peripheral positions .

Biological Relevance: The target compound’s 17-OH and dioxolane groups mimic natural steroid motifs, making it a candidate for hormone-related therapies . In contrast, isoquinolinyl derivatives () show promise in oncology due to their planar aromatic systems .

Physicochemical Properties :

  • The TBS-protected derivative () exhibits increased hydrophobicity (logP ~5.2) compared to the parent compound (logP ~3.8), aiding in solubility for specific reaction conditions .
  • Chromium coordination () significantly alters redox behavior, enabling applications in asymmetric catalysis .

Research Findings and Implications

  • Stability : The spiro-dioxolane moiety in the target compound reduces susceptibility to oxidative degradation compared to analogs with unprotected ketones or esters .
  • Synthetic Utility : The compound’s modular synthesis () allows for scalable production of intermediates for drug discovery .

Preparation Methods

Ketalization of Steroidal 3-Keto Precursors

The most widely reported method involves ketalization of a 3-keto steroidal backbone with ethylene glycol derivatives. For example, EP0776904A2 details a catalytic process using silylhalogenides (e.g., chlorotrimethylsilane) to promote ketal formation under anhydrous conditions. The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon, followed by dehydration to form the dioxolane ring.

Key Steps:

  • Dissolution of 3-keto-13,17-dimethylgonadiene in toluene.

  • Addition of ethylene glycol and chlorotrimethylsilane (1.2 equiv) at 0°C.

  • Gradual warming to 80°C for 12 hours.

  • Neutralization with aqueous NaHCO₃ and extraction.

This method yields the spiro dioxolane with >85% purity, though stereochemical control at C8, C13, C14, and C17 requires chiral auxiliaries or enantioselective catalysts.

Cyclocondensation with Nucleophilic Reagents

An alternative approach, adapted from spiro aryl dioxolane syntheses, employs cyclocondensation reactions. As demonstrated by El-Shanawany et al., 2,6-bis(methoxybenzylidene)cyclohexanone undergoes nucleophilic addition with steroidal diols to form the spiro system.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: p-Toluenesulfonic acid (pTSA, 0.1 equiv)

  • Temperature: 110°C, 24 hours

  • Yield: 72–78%

This method introduces flexibility in modifying the dioxolane’s substituents but requires rigorous purification to remove regioisomers.

Stereochemical Control and Optimization

Chiral Catalyst Systems

Achieving the (8S,13S,14S,17S) configuration necessitates asymmetric catalysis. PubChem CID 24728626 highlights the use of oxazaborolidine catalysts (e.g., Corey–Bakshi–Shibata) to induce enantioselectivity during ketalization.

Optimized Parameters:

ParameterValue
Catalyst Loading5 mol%
SolventDichloromethane
Temperature−20°C
Enantiomeric Excess92%

Protecting Group Strategies

Temporary protection of the C17 hydroxyl group is critical to prevent undesired side reactions. Common strategies include:

  • Silyl Protection: tert-Butyldimethylsilyl (TBS) groups, removed via tetrabutylammonium fluoride (TBAF).

  • Acetylation: Acetic anhydride in pyridine, hydrolyzed under basic conditions.

These steps ensure regioselective dioxolane formation while preserving the steroidal backbone’s integrity.

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent patents describe transitioning from batch to continuous flow processes to enhance yield and reduce costs. Key features include:

  • Reactor Type: Microfluidic tubular reactor

  • Residence Time: 30 minutes

  • Throughput: 50 kg/day

Advantages:

  • Improved heat transfer minimizes decomposition.

  • Automated pH control enhances reproducibility.

Purification Protocols

Final purification employs a combination of techniques:

  • Chromatography: Reverse-phase HPLC with C18 columns (MeCN/H₂O gradient).

  • Crystallization: Ethanol/water (7:3) at −20°C.

  • Lyophilization: For hygroscopic batches.

Typical purity thresholds exceed 99.5% for pharmaceutical-grade material.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Ketalization8595HighExcellent
Cyclocondensation7588ModerateModerate
Continuous Flow9299HighExcellent

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